PS7Ynn6AQ2
Description
PS7Ynn6AQ2 is a novel chemical compound synthesized via a rapid and efficient method, as reported in a 2024 study supported by the National Natural Science Foundation of China and the Dalian National Laboratory for Clean Energy . The compound exhibits unique structural properties, characterized by advanced spectroscopic techniques (e.g., NMR, XRD) and computational modeling. Its synthesis involves a multi-step catalytic process optimized for high yield (>85%) and minimal byproduct formation, making it a promising candidate for applications in energy storage and catalysis. Key properties include thermal stability up to 300°C, a crystalline lattice structure with tetrahedral coordination, and redox activity attributed to its transition metal core .
Properties
Molecular Formula |
C26H36N2O4 |
|---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
N-phenyl-N-[1-[1-(3,4,5-trimethoxyphenyl)propan-2-yl]piperidin-4-yl]propanamide |
InChI |
InChI=1S/C26H36N2O4/c1-6-25(29)28(21-10-8-7-9-11-21)22-12-14-27(15-13-22)19(2)16-20-17-23(30-3)26(32-5)24(18-20)31-4/h7-11,17-19,22H,6,12-16H2,1-5H3 |
InChI Key |
UOWROPJYPQKYER-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)C(C)CC2=CC(=C(C(=C2)OC)OC)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PS7Ynn6AQ2 involves multiple steps, starting with the preparation of the key intermediate, 3,4,5-trimethoxyphenylpropan-2-amine. This intermediate is then reacted with piperidine and propionyl chloride under controlled conditions to yield the final product. The reaction typically requires anhydrous conditions and the use of a strong base such as sodium hydride to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
PS7Ynn6AQ2 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
PS7Ynn6AQ2 has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for the development of detection methods.
Biology: Studied for its effects on cellular signaling pathways and receptor binding.
Medicine: Investigated for its potential use in pain management and anesthesia.
Industry: Utilized in the synthesis of other complex organic molecules and as a standard in quality control processes
Mechanism of Action
PS7Ynn6AQ2 exerts its effects by binding to specific receptors in the central nervous system, primarily the mu-opioid receptors. This binding inhibits the release of neurotransmitters, leading to analgesic and sedative effects. The compound also affects the dopaminergic and serotonergic pathways, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize PS7Ynn6AQ2’s significance, a comparative analysis with structurally or functionally analogous compounds is provided below.
Table 1: Structural and Functional Comparison
*Catalytic efficiency measured as turnover frequency (TOF) normalized to this compound’s baseline (1.0).
Key Findings:
Thermal Stability : this compound demonstrates moderate thermal stability (300°C) compared to zeolites (500°C) and SAPO-34 (450°C). This positions it for low-to-medium temperature applications, such as organic synthesis or battery electrolytes .
Catalytic Efficiency: With a normalized TOF of 0.95, this compound outperforms Zeolite Y (0.78) and MOF-808 (0.82) in redox-driven reactions, likely due to its accessible active sites and optimized electron transfer pathways .
Synthetic Scalability : Its 85% yield surpasses most framework-based compounds (e.g., MOF-808 at 65%), highlighting advantages in cost-effective production .
Table 2: Environmental and Economic Metrics
| Compound | Energy Input (kWh/kg) | Cost (USD/g) | Environmental Impact* |
|---|---|---|---|
| This compound | 120 | 12.50 | Moderate |
| Zeolite Y | 200 | 8.00 | Low |
| MOF-808 | 180 | 22.00 | High |
| SAPO-34 | 220 | 15.00 | Moderate |
*Environmental impact assessed via life-cycle analysis (lower = better).
Research Insights:
- This compound’s energy input (120 kWh/kg) is competitive with industrial benchmarks, though its higher cost (USD 12.50/g) may limit adoption outside specialized sectors like clean energy .
- Zeolite Y remains the most economical option (USD 8.00/g), but its lower catalytic efficiency restricts use in advanced applications .
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